

# andrographolide synergistic effects with conventional drugs

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Andrographoside

CAS No.: 82209-76-5

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## Synergistic Effects with Anticancer and Antifungal Drugs

The table below summarizes experimental data on andrographolide's synergistic effects from recent studies.

Combination Drug	Disease/Condition	Experimental Model	Key Synergistic Findings	Proposed Mechanisms of Synergy	Citation
Amphotericin B	Fungal Infections	<i>In vitro</i> vs. <i>C. albicans</i> , <i>A. fumigatus</i> , <i>A. niger</i> , <i>T. mentagrophytes</i>	Fractional Inhibitory Concentration Index (FICI): 0.375 - 0.5 (Synergistic) [1]	Enhanced fungicidal activity; potential multi-target action on fungal membrane (Amphotericin B) and other cellular pathways (Andrographolide). [1]	[1]
Conventional Chemotherapy	Various Cancers	<i>In vitro</i> & <i>In silico</i> studies on multiple cancer cell lines	Enhanced chemokine activity, inhibition of tumor	Inhibition of key signaling pathways (PI3K/Akt/mTOR, NF-κB, JAK/STAT)	[2] [4] [3]

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			angiogenesis, induction of apoptosis. [2] [3]	by andrographolide sensitizes cancer cells to chemotherapy. [4] [3] [5]	

## Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies used in the cited studies.

### Antifungal Checkerboard Assay

This protocol is based on the study that investigated synergy between andrographolide and amphotericin B [1].

- **Principle:** The checkerboard method systematically tests a range of concentrations of two drugs in combination to calculate the Fractional Inhibitory Concentration Index (FICI).
- **Procedure:**
  - **Preparation:** Prepare serial dilutions of andrographolide and amphotericin B in a broth medium in a 96-well microtiter plate. Andrographolide is typically tested at concentrations ranging from 400 to 800 µg/mL, while amphotericin B is tested at clinically relevant concentrations.
  - **Inoculation:** Inoculate each well with a standardized suspension of the fungal pathogen (e.g., *C. albicans*, *A. fumigatus*).
  - **Incubation:** Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.
  - **Analysis:** Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The FICI is calculated as follows:  $FICI = (MIC \text{ of drug A in combination} / MIC \text{ of drug A alone}) + (MIC \text{ of drug B in combination} / MIC \text{ of drug B alone})$
- **Synergy Interpretation:** An FICI of  $\leq 0.5$  indicates synergy,  $>0.5$  to  $\leq 1.0$  indicates additive interaction,  $>1.0$  to  $\leq 4.0$  indicates indifference, and  $>4.0$  indicates antagonism. [1]

## Network Pharmacology for Cancer Pathway Analysis

This methodology was used across multiple studies to predict and validate andrographolide's synergistic mechanisms in cancer. [6] [7] [5]

- **Principle:** Network pharmacology uses bioinformatics to construct drug-target-disease networks, identifying key proteins and pathways through which a natural compound like andrographolide acts.
- **Procedure:**
  - **Target Prediction:** Identify potential protein targets of andrographolide using databases like SwissTargetPrediction, PharmMapper, and STITCH.
  - **Disease Target Collection:** Collect genes associated with a specific cancer (e.g., gastric cancer, chondrosarcoma) from databases like Genecards, OMIM, and TTD.
  - **Network Construction:**
    - Map the overlapping targets between the drug and the disease.
    - Construct a Protein-Protein Interaction (PPI) network using the STRING database.
    - Use Cytoscape software to visualize the network and identify hub targets (e.g., PI3K, Akt, mTOR, STAT3) using topological analysis. [6] [5]
  - **Pathway Enrichment:** Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analysis on the overlapping targets to identify significantly enriched signaling pathways (e.g., PI3K-Akt, HIF-1). [6] [5]
  - **Validation:**
    - **Molecular Docking:** Simulate the binding between andrographolide and the hub targets to confirm interaction and calculate binding affinity (e.g., binding energy < -5 kcal/mol indicates strong binding). [6] [5]
    - **In vitro Experiments:** Validate predictions using cell-based assays (e.g., wound healing, Transwell, Western blot) to confirm that andrographolide inhibits cancer cell migration, invasion, and pathway activation. [6]

## Molecular Mechanisms of Action in Cancer

The following diagram illustrates the key signaling pathways through which andrographolide exerts its anticancer effects and creates synergy, integrating findings from multiple studies. [6] [4] [3]

## Research Implications and Future Directions

The evidence suggests andrographolide is a promising candidate for combination therapy. Its multi-target mechanism can help overcome drug resistance and reduce required doses of toxic conventional drugs [4] [1]. However, a significant challenge for its clinical translation is **low oral bioavailability** [8]. Future research

should focus on developing novel formulations, such as sulfonated derivatives [8] or bioavailability-enhanced products [9], to improve its pharmacokinetic profile.

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To cite this document: Smolecule. [andrographolide synergistic effects with conventional drugs].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b618570#andrographolide-synergistic-effects-with-conventional-drugs>]

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